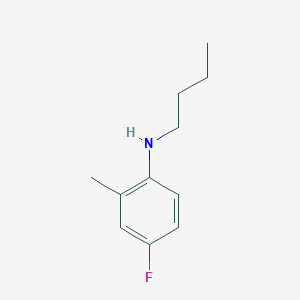

N-butyl-4-fluoro-2-methylaniline

Description

Significance of Fluorinated Aniline (B41778) Architectures in Contemporary Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govacs.org In the context of aniline derivatives, fluorination is a key strategy in medicinal chemistry and materials science. Approximately 20% of all pharmaceuticals on the market are fluorinated compounds. acs.org The high electronegativity and small size of the fluorine atom can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.

Fluorinated anilines serve as crucial building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov For example, 4-fluoro-2-methylaniline (B1329321) has been utilized in the synthesis of biologically active benzofuran (B130515) derivatives. sigmaaldrich.com The presence of the fluorine atom can enhance the efficacy of a drug or fine-tune its electronic properties for specific applications.

The development of efficient methods for synthesizing fluorinated anilines remains an active area of research. acs.orgnih.gov These methods often aim to introduce fluorine or fluorinated groups selectively and under mild conditions.

Historical Context of N-Alkylated Aromatic Amine Research

The N-alkylation of aromatic amines, the process of adding an alkyl group to the nitrogen atom, has been a cornerstone of industrial and laboratory organic synthesis for over a century. wikipedia.org Early methods often relied on the use of alkyl halides, which can present environmental and safety concerns.

More recently, research has focused on developing greener and more efficient N-alkylation protocols. A significant advancement in this area is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govacs.org This method utilizes alcohols as alkylating agents, with water as the only byproduct, making it an atom-economical and environmentally friendly alternative. nih.govrsc.org The reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or nickel. acs.orgrsc.org These catalysts facilitate the temporary dehydrogenation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine. The imine is subsequently reduced by the metal hydride to yield the N-alkylated amine. nih.gov

The selective N-alkylation of anilines, particularly with primary alcohols, has been extensively studied, leading to high-yield syntheses of a wide range of secondary amines. nih.govrsc.org This historical progression from harsher, less efficient methods to sophisticated catalytic systems highlights the ongoing drive for innovation in the synthesis of N-alkylated aromatic amines.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-4-7-13-11-6-5-10(12)8-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVNRJFPLGEVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Pathways Involving N Butyl 4 Fluoro 2 Methylaniline and Its Derivatives

Mechanistic Investigations of Nucleophilic Aromatic Substitution on N-Butyl-4-fluoro-2-methylaniline Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. In the context of N-butyl-4-fluoro-2-methylaniline, the fluorine atom can be displaced by a variety of nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.org

Influence of Steric and Electronic Effects on SNAr Kinetics

The rate of SNAr reactions is significantly influenced by both steric and electronic factors. The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com For instance, the presence of nitro groups ortho or para to the leaving group accelerates the reaction. libretexts.org

The steric environment around the reaction center also plays a critical role. Increased steric hindrance can impede the approach of the nucleophile, thereby slowing down the reaction rate. In a study comparing the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) and the more sterically hindered N-methylaniline, the rate constant for the reaction with N-methylaniline was found to be significantly lower. rsc.org This rate reduction is attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. rsc.org

Similarly, the butyl and methyl groups on the N-butyl-4-fluoro-2-methylaniline scaffold would be expected to exert steric effects. The ortho-methyl group, in particular, can hinder the approach of a nucleophile to the carbon atom bearing the fluorine.

The electronic nature of the substituents also dictates reactivity. The fluorine atom in polyfluoroarenes is a good leaving group in SNAr reactions due to its high electronegativity, which makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov The amino group, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, its influence can be modulated by the reaction conditions and the nature of the nucleophile.

| Reactant | Nucleophile | Solvent | Key Findings |

| Phenyl 2,4,6-trinitrophenyl ethers | Aniline | Acetonitrile (B52724), DMSO | The main reaction pathway is base-catalyzed, involving a zwitterionic intermediate. rsc.org |

| Phenyl 2,4,6-trinitrophenyl ethers | N-methylaniline | Acetonitrile, DMSO | The reaction is significantly slower than with aniline due to steric hindrance from the methyl group. rsc.org |

| 1-Chloro-, 1-fluoro-, and 1-phenoxy-nitrobenzenes | n-Butylamine, Pyrrolidine, Piperidine | Acetonitrile | Decreased ring activation leads to lower rates of nucleophilic attack. Specific steric hindrance is noted for an ortho-CF3 group. researchgate.net |

Intermediate Complex Mechanisms in Aromatic Nucleophilic Substitution

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate, the Meisenheimer complex. masterorganicchemistry.comyoutube.com In this two-step process, the nucleophile first adds to the aromatic ring, breaking its aromaticity and forming the tetrahedral intermediate. libretexts.org The negative charge is delocalized over the ring and is particularly stabilized by electron-withdrawing groups at the ortho and para positions. libretexts.org In the second, typically faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. researchgate.net

Dehydrofluorination Reaction Mechanisms in Fluorinated Aromatic Systems

Dehydrofluorination, the elimination of hydrogen fluoride (B91410) (HF), is another important reaction pathway for fluorinated aromatic compounds, often competing with SNAr.

Base-Promoted HF Elimination Pathways

Base-promoted HF elimination is a common method for introducing unsaturation into a molecule. The mechanism can proceed through different pathways, such as E1cB, E2, or E1, depending on the substrate, base, and reaction conditions. In many cases involving fluorinated compounds, an E1cB (Elimination, Unimolecular, conjugate Base) mechanism is proposed. researchgate.net This pathway involves the formation of a carbanion in the first step, followed by the expulsion of the fluoride ion.

The basicity of the reaction medium plays a crucial role. Strong bases can promote the deprotonation of the aromatic ring, initiating the elimination cascade. For instance, the use of superbases has been shown to catalyze concerted SNAr reactions of aryl fluorides, highlighting the importance of base choice in directing the reaction pathway. acs.org The interaction between HF and organic bases, such as pyridine (B92270) or triethylamine, involves hydrogen bonding. nih.gov

Kinetic Isotope Effect Studies in Fluorine-Containing Systems

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. princeton.eduepfl.ch By replacing an atom with its heavier isotope, changes in the reaction rate can provide insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction. princeton.edu

In the context of dehydrofluorination, measuring the KIE for the C-H/D bond being broken can help distinguish between different elimination mechanisms. A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is broken in the rate-determining step, which is characteristic of an E2 mechanism. princeton.edu Conversely, a small or absent primary KIE might indicate an E1cB mechanism where C-H bond cleavage occurs prior to the rate-limiting step.

Studies on the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butane-2-one have utilized both deuterium (B1214612) and fluorine KIEs to probe the transition state structure. researchgate.netnih.gov The observed fluorine KIEs were small, suggesting that C-F bond cleavage is not the primary rate-determining step. researchgate.net Alpha-secondary tritium (B154650) KIEs have also been used to demonstrate significant oxo-carbonium ion character in the transition state of the hydrolysis of α-D-glucopyranosyl fluoride, indicating that C-F bond cleavage is slow. nih.gov

| System | Isotope(s) | Base | Key Findings |

| 4-Fluoro-4-(4'-nitrophenyl)butane-2-one | 2H, 18F/19F | Formate, Acetate, Imidazole | Small fluorine KIEs suggest the reaction proceeds via an E1cB mechanism. researchgate.net |

| 4-Fluoro-4-(4'-nitrophenyl)butane-2-one | 2H, 19F | Not specified | Calculated primary and secondary deuterium KIEs and fluorine KIEs were used to model the reaction dynamics. nih.gov |

| α-D-glucopyranosyl fluoride | 3H | Glucoamylases, Glucodextranase | Large α-secondary tritium KIEs indicate slow C-F bond cleavage and significant oxo-carbonium ion character in the transition state. nih.gov |

Formation and Reactivity of N-Nitrosamine Derivatives of N-Butyl-4-fluoro-2-methylaniline

Secondary amines, such as N-butyl-4-fluoro-2-methylaniline, can react with nitrosating agents to form N-nitrosamines. jove.com These compounds are of interest due to their potential biological activity.

The formation of N-nitrosamines typically occurs in an acidic medium where nitrous acid (HNO2), often generated in situ from sodium nitrite (B80452) (NaNO2), is protonated and loses water to form the electrophilic nitrosonium ion (NO+). jove.com The secondary amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosammonium ion, which is subsequently deprotonated to yield the stable N-nitrosamine. jove.com

The reactivity of N-nitrosamines is diverse. They can be denitrosated under acidic conditions, a reaction that is essentially the reverse of their formation. sci-hub.senih.gov Aromatic N-nitrosamines can also undergo the Fischer-Hepp rearrangement in the presence of acid to form C-nitroso isomers, where the nitroso group migrates to the aromatic ring, typically at the para position. sci-hub.se It is likely that the initial reaction of aromatic secondary amines with nitrosating agents occurs at the nitrogen atom, followed by this intramolecular rearrangement. sci-hub.se

The presence of the fluorine atom in the N-nitrosamine derivative of N-butyl-4-fluoro-2-methylaniline could potentially influence its reactivity. For example, studies on fluoro-substituted N-nitrosamines have shown that fluorine substitution can inhibit metabolic activation pathways. nih.gov

| Precursor | Nitrosating Agent | Product | Key Reaction Aspects |

| Secondary amines | Nitrous acid (from NaNO2/acid) | N-Nitrosamines | Formation of the electrophilic nitrosonium ion is a key step. jove.com |

| Secondary amines | Peroxynitrite | N-Nitrosamines and N-Nitramines | A free radical mechanism involving one-electron oxidation of the amine is proposed. nih.gov |

| Aromatic N-nitrosamines | Acid | C-nitroso aromatic compounds | Fischer-Hepp rearrangement occurs intramolecularly. sci-hub.se |

N-Nitrosation Reaction Mechanisms

The conversion of secondary amines like N-butyl-4-fluoro-2-methylaniline into their corresponding N-nitrosamines is a significant reaction, typically occurring under acidic conditions. libretexts.org The process is initiated by the reaction of a nitrite source, such as sodium nitrite (NaNO₂), with a strong acid to form nitrous acid (HNO₂). libretexts.org The nitrous acid is then protonated and loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). libretexts.org

The core of the mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the secondary amine onto the nitrosonium ion. libretexts.orgwikipedia.org A subsequent deprotonation step yields the stable N-nitrosamine. libretexts.orgwikipedia.org

General Mechanism of N-Nitrosation:

Formation of Nitrosating Agent: NO₂⁻ + 2 H⁺ ⇌ NO⁺ + H₂O wikipedia.org

Nucleophilic Attack: R₂NH + NO⁺ → R₂N(H)-N=O⁺

Deprotonation: R₂N(H)-N=O⁺ → R₂N-N=O + H⁺ wikipedia.org

The rate and efficiency of this reaction can be influenced by several factors. Studies have shown that the nitrosation of hydrophobic secondary amines can be significantly accelerated in the presence of cationic micelles, which can lower the pKa of the amine precursor at the micelle-water interface. sigmaaldrich.com Furthermore, the presence of carbonyl compounds can enhance N-nitrosamine formation through alternative pathways involving carbinolamine and iminium ion intermediates. nih.gov

| Factor | Effect on N-Nitrosation | Mechanism | Reference |

| Acidic Conditions | Essential | Promotes formation of the electrophilic nitrosonium ion (NO⁺). | libretexts.org |

| Cationic Micelles | Rate Enhancement | Lowers the pKa of the amine, concentrating reactants at the interface. | sigmaaldrich.com |

| Carbonyl Compounds | Rate Enhancement | Provides alternative pathways via iminium ion formation. | nih.gov |

| Nucleophiles (e.g., Cl⁻, Br⁻) | Catalysis | Act as carriers for the NO⁺ group, forming more potent nitrosating agents (e.g., NOCI). | wikipedia.org |

Photolytic and Reductive Decomposition Pathways

N-nitroso derivatives of anilines are subject to decomposition through various pathways, notably those induced by light (photolysis) or chemical reducing agents.

Photolytic Decomposition The photolysis of N-nitrosoanilines in solution is a complex process highly dependent on the solvent and the presence of oxygen. rsc.org The primary photochemical event upon irradiation is the fission of the nitrogen-nitrogen (N–N) bond. rsc.orgscispace.com The nature of this bond cleavage varies with the solvent:

In aprotic solvents , the N-N bond breaks homolytically, forming radical species. rsc.orgscispace.com

In protic solvents like methanol (B129727) , the cleavage is heterolytic. rsc.orgscispace.com

This initial fission leads to a cascade of further reactions, including photo-elimination and light-catalyzed denitrosation, which is the cleavage of the nitroso group. researchgate.net

Reductive Decomposition N-nitrosamines can be chemically reduced, leading to the cleavage of the N-N bond and the formation of the parent amine or other products. One method involves decomposition using Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron(II) catalyst. nih.gov This system generates reactive oxygen species that decompose the N-nitrosamine, leading to the concomitant release of nitric oxide (NO). nih.gov

Other reductive methods can convert the nitroso group into an amino group or remove it entirely. For instance, various chemical reducing systems are employed for the reduction of nitro and nitroso compounds. researchgate.net Acid-catalyzed decomposition can also lead to denitrosation, reforming the parent secondary amine. rsc.org

| Decomposition Type | Conditions | Primary Mechanism | Key Products | Reference |

| Photolytic | UV Light (300-340 nm) | N-N bond fission (homolytic or heterolytic) | Parent amine, products of radical reactions | rsc.orgscispace.com |

| Reductive | Fenton's Reagent (H₂O₂/Fe²⁺) | Radical-mediated decomposition | Nitric Oxide (NO), oxidized fragments | nih.gov |

| Reductive | Zn dust, other reducing agents | Chemical reduction | Parent amine, N-arylhydroxylamines | researchgate.net |

| Acid-Catalyzed | Strong Acid | Nucleophilic attack on protonated nitroso group | Parent amine | rsc.org |

Alpha-Functionalization Mechanisms in N-Alkylated Anilines

The N-butyl group in N-butyl-4-fluoro-2-methylaniline offers a site for chemical modification at the carbon atom directly attached to the nitrogen (the α-carbon). These alpha-functionalization reactions are critical for synthesizing more complex amine structures.

Stereoelectronic Control in Alpha-Deprotonation

Direct deprotonation of the α-C-H bond of an amine is challenging due to the low acidity of the proton. A common strategy to overcome this involves the temporary conversion of the amine into an imine or a related species. duke.edu For an N-alkylated aniline, this can be achieved by forming a ketimine or aldimine, which significantly increases the acidity of the α-C-H protons. duke.edu

This increased acidity allows for deprotonation by a suitable base, generating a resonance-stabilized α-amino carbanion, often referred to as a 2-azaallyl anion. duke.edu The formation and stability of this anion are governed by stereoelectronic effects, where the orbitals of the C-H bond must align properly with the pi-system of the imine for efficient deprotonation and delocalization of the resulting negative charge. This process enables the umpolung, or reversal of polarity, of the α-carbon, transforming it from an electrophilic or neutral center into a potent nucleophile for subsequent reactions.

Radical-Radical Coupling Mechanisms

An alternative pathway for alpha-functionalization involves the generation of a radical at the α-carbon, followed by a coupling reaction. This can be achieved through several methods:

Single-Electron Oxidation: The 2-azaallyl anion formed via deprotonation (as described in 3.4.1) can undergo single-electron oxidation to generate a 2-azaallyl radical. duke.edu This radical can then couple with another radical species in the reaction mixture. duke.edu

Transition Metal Catalysis: Nickel-catalyzed cross-coupling reactions provide a powerful method for alpha-functionalization. researchgate.net In these mechanisms, a low-valent nickel complex can generate a carbon radical from an electrophile. researchgate.net A nickel(II) species can then trap this radical at the α-position of the amine (often after activation), forming a nickel(III) intermediate that undergoes reductive elimination to form the C-C bond. researchgate.net

These radical-radical coupling reactions are highly effective for forming new carbon-carbon bonds at the α-position of the N-alkyl group, providing access to a diverse range of functionalized amine products. researchgate.netrsc.org

Advanced Spectroscopic Characterization of N Butyl 4 Fluoro 2 Methylaniline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, a detailed picture of the atomic connectivity and spatial arrangement of N-butyl-4-fluoro-2-methylaniline can be constructed.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of N-butyl-4-fluoro-2-methylaniline are predicted to exhibit characteristic signals corresponding to the aromatic and the N-butyl moieties. The substitution pattern on the aniline (B41778) ring significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the protons on the substituted benzene (B151609) ring. The fluorine atom at the C-4 position and the methyl group at the C-2 position will influence the electronic environment of the aromatic protons, leading to specific chemical shifts and coupling patterns. The protons of the N-butyl group will appear in the aliphatic region of the spectrum, with characteristic multiplets for the methylene (B1212753) and methyl groups. The proton attached to the nitrogen (N-H) is expected to show a broad signal, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Chemical Shifts for N-butyl-4-fluoro-2-methylaniline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.2 | Multiplets |

| N-H | 3.3 - 3.8 (broad) | Singlet |

| N-CH₂- | 3.0 - 3.2 | Triplet |

| -CH₂-CH₂-CH₂- | 1.5 - 1.7 | Multiplet |

| -CH₂-CH₃ | 1.3 - 1.5 | Multiplet |

| -CH₃ (butyl) | 0.9 - 1.0 | Triplet |

| -CH₃ (aromatic) | 2.1 - 2.3 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The fluorine atom will cause a large C-F coupling, which can be observed in the spectrum. The carbons of the N-butyl group will resonate in the upfield region.

Predicted ¹³C NMR Chemical Shifts for N-butyl-4-fluoro-2-methylaniline

| Carbon | Predicted Chemical Shift (ppm) |

| C-N | 145 - 150 |

| C-F | 155 - 160 (d, ¹JCF ≈ 240 Hz) |

| C-CH₃ | 120 - 125 |

| Aromatic CH | 110 - 130 |

| N-CH₂- | 43 - 48 |

| -CH₂- | 30 - 35 |

| -CH₂- | 20 - 25 |

| -CH₃ (butyl) | 13 - 15 |

| -CH₃ (aromatic) | 17 - 20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule. For N-butyl-4-fluoro-2-methylaniline, COSY would show correlations between the adjacent protons of the butyl chain and between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to assign the chemical shifts of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the N-butyl group and the aniline ring, as well as for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For N-butyl-4-fluoro-2-methylaniline, NOESY could show correlations between the N-H proton and the protons on the first methylene group of the butyl chain, as well as between the aromatic methyl protons and the adjacent aromatic proton.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-butyl-4-fluoro-2-methylaniline would be characterized by absorption bands corresponding to the vibrations of the N-H, C-H, C-N, C-F, and aromatic C=C bonds. The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the region of 3350-3450 cm⁻¹. researchgate.net

Predicted FT-IR Vibrational Frequencies for N-butyl-4-fluoro-2-methylaniline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretching | 3350 - 3450 |

| Aromatic C-H stretching | 3000 - 3100 |

| Aliphatic C-H stretching | 2850 - 2960 |

| Aromatic C=C stretching | 1500 - 1600 |

| C-N stretching | 1250 - 1350 |

| C-F stretching | 1150 - 1250 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. gatewayanalytical.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of N-butyl-4-fluoro-2-methylaniline would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the butyl group.

Predicted Raman Shifts for N-butyl-4-fluoro-2-methylaniline

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) |

| Aromatic ring breathing | 990 - 1010 |

| Aromatic C-H in-plane bending | 1000 - 1300 |

| C-C stretching (butyl chain) | 800 - 1200 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For N-butyl-4-fluoro-2-methylaniline (C₁₁H₁₆FN), the molecular weight is 181.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181. The fragmentation of N-alkylanilines is well-documented and typically involves cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage) and cleavage of the C-N bond. miamioh.edulibretexts.org

The most prominent fragmentation pathways for N-butyl-4-fluoro-2-methylaniline are predicted to be:

α-Cleavage: Loss of a propyl radical (•C₃H₇) from the butyl chain, leading to a fragment ion at m/z 138. This is often the base peak in the mass spectra of N-alkylanilines.

Loss of the Butyl Group: Cleavage of the N-butyl bond, resulting in the formation of a 4-fluoro-2-methylaniline (B1329321) radical cation at m/z 125.

Loss of an Alkene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈), resulting in a fragment at m/z 125.

Predicted Key Fragments in the Mass Spectrum of N-butyl-4-fluoro-2-methylaniline

| m/z | Proposed Fragment |

| 181 | [M]⁺ |

| 138 | [M - C₃H₇]⁺ |

| 125 | [M - C₄H₈]⁺ or [4-fluoro-2-methylaniline]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is instrumental in confirming the elemental composition of newly synthesized molecules and distinguishing between compounds with the same nominal mass.

For N-substituted anilines, HRMS provides unambiguous confirmation of their identity. For instance, in the synthesis of N-alkyl/aryl/H 3-arylindole derivatives from N-substituted anilines, HRMS is used to verify the exact mass of the products. rsc.orgrsc.org The high accuracy of HRMS measurements allows for the confident assignment of molecular formulas, which is a critical step in the characterization of novel compounds. researchgate.net

Table 1: Illustrative HRMS Data for Aniline Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 4-Methoxy-N-(1-phenylethyl)aniline | C₁₅H₁₈NO | 228.1383 | 228.1384 | rsc.org |

| 4-Methoxy-N-(1-p-tolylethyl)aniline | C₁₆H₂₀NO | 242.1540 | 242.1539 | rsc.org |

| N-(6-((4-Fluorophenyl)(1-hydroxynaphthalen-2-yl)methyl)benzo[d] Current time information in Bangalore, IN.d-nb.infodioxol-5-yl)-4-methylbenzenesulfonamide | C₃₂H₂₇FNO₅SNa | 560.1502 (M+Na) | 560.1503 (M+Na) | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures.

In the analysis of aniline and its derivatives, GC-MS plays a crucial role. The gas chromatograph separates the different components of a sample, and the mass spectrometer then provides a mass spectrum for each component, which acts as a molecular fingerprint. For example, GC-MS has been used to identify diacylated derivatives of aniline and aminophenols, with diagnostic ions in the mass spectra confirming their structures. oup.com The technique is sensitive and can detect trace amounts of these compounds. oup.com

Standardized methods, such as those developed by the Environmental Protection Agency (EPA), outline the procedures for the GC-MS analysis of anilines. epa.gov These methods often involve derivatization to improve the chromatographic properties and detection sensitivity of the analytes. oup.comnih.gov For instance, aniline can be derivatized with 4-carbethoxyhexafluorobutyryl chloride to yield a product with a strong molecular ion at m/z 343, which is readily identifiable by GC-MS. nih.gov

GC-MS is also effective in comparing the performance of different analytical procedures for aniline derivatives in environmental samples like groundwater. d-nb.inforesearchgate.net Studies have shown that GC-MS and tandem GC-MS (GC-MS/MS) provide comparable and reliable results for the quantification of various methylated and chlorinated anilines. d-nb.inforesearchgate.net

Table 2: GC-MS Data for Selected Aniline Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Derivatized Aniline | 231 (M⁺, absent) | 189, 120, 77 | oup.com |

| Derivatized Aniline with 4-carbethoxyhexafluorobutyryl chloride | 343 | - | nih.gov |

| 2-Chloroaniline | 127 | - | chem-agilent.com |

| 2,6-Dimethylaniline | 121 | - | chem-agilent.com |

| 4-Bromoaniline | 171 | - | chem-agilent.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of the compound.

Charge-Transfer Spectra Analysis

The electronic properties of aniline and its derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. acs.org UV-Vis spectroscopy is a key method for investigating these electronic transitions, particularly charge-transfer (CT) bands. rsc.org

Substituents can either donate or withdraw electrons, which alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org Electron-donating groups, such as methyl and methoxy (B1213986) groups, tend to raise the energy of the HOMO, while electron-withdrawing groups, like nitro and cyano groups, lower the energy of the LUMO. acs.org These shifts in orbital energies directly impact the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum.

For instance, theoretical calculations on substituted anilines have shown that electron-acceptor groups lead to a decrease in the energy of the first optical transition, resulting in a red shift (a shift to longer wavelengths) of the absorption band. acs.org Tetranilines substituted with nitro groups, for example, exhibit a calculated UV-Vis absorption band around 380 nm. acs.org The electronic absorption spectra of aniline itself show two main absorption bands in the 205-300 nm range, which are assigned to π → π* transitions. researchgate.net

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. It provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction of N-Butyl-4-fluoro-2-methylaniline Derivatives

Single crystal X-ray diffraction is the gold standard for determining the crystal structure of a compound. While obtaining single crystals of sufficient quality can be challenging, the resulting data provides an unambiguous determination of the molecular structure. nih.gov For aniline derivatives, single crystal X-ray analysis has been used to study the effects of substituents on the molecular geometry and packing in the crystal lattice. researchgate.net

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. While it provides less detailed structural information than single crystal X-ray diffraction, it is a valuable tool for identifying crystalline phases and studying polymorphism.

In cases where single crystals are not available, PXRD patterns can be used for structure determination, although this can be challenging if the material has low crystallinity, resulting in a limited number of broad reflections. nih.gov For a homologous series of 4-alkanoyloxybenzylidene-4'-fluoroanilines, PXRD was used to confirm the presence of a smectic A liquid crystalline phase. researchgate.net

Computational and Theoretical Investigations of N-Butyl-4-fluoro-2-methylaniline Remain Largely Unexplored

Despite the growing interest in computational chemistry for elucidating molecular properties, a comprehensive theoretical examination of N-butyl-4-fluoro-2-methylaniline is conspicuously absent from publicly available scientific literature. Extensive searches for dedicated studies on this specific compound have not yielded any peer-reviewed articles that would allow for a detailed analysis as requested.

While computational methods such as Density Functional Theory (DFT), Molecular Orbital Theory, and others are powerful tools for predicting molecular structure, reactivity, and electronic properties, it appears that N-butyl-4-fluoro-2-methylaniline has not yet been a specific target of such in-depth computational investigation.

General principles of computational chemistry can provide a framework for how such an analysis would be conducted. For instance, DFT calculations would be instrumental in determining the most stable conformation of the molecule by exploring the potential energy surface related to the rotation of the N-butyl group and the orientation of the amine proton. Vibrational spectra, once calculated, could be compared with experimental infrared and Raman data to validate the computed geometry.

Furthermore, an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would offer insights into the molecule's electronic behavior. The energy gap between these frontier orbitals is a key indicator of chemical reactivity and stability. Natural Bond Orbital (NBO) analysis would complement this by providing a detailed picture of charge distribution, intramolecular interactions, and the nature of the chemical bonds within the molecule.

A Molecular Electrostatic Potential (MEP) map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. This is particularly relevant for understanding how the molecule might interact with other chemical species.

Finally, theoretical studies on molecular basicity, potentially using information-theoretic approaches, would quantify the basicity of the amine group. This would involve analyzing how the electronic effects of the fluoro and methyl substituents on the aniline ring, as well as the steric and electronic influence of the N-butyl group, modulate the availability of the nitrogen lone pair for protonation.

Although these methodologies are well-established, their specific application to N-butyl-4-fluoro-2-methylaniline has not been documented in the searched scientific literature. Therefore, the generation of data tables and detailed research findings as specified in the requested outline is not possible at this time. The scientific community awaits future studies to shed light on the computational and theoretical characteristics of this particular compound.

Computational Chemistry and Theoretical Investigations of N Butyl 4 Fluoro 2 Methylaniline

Theoretical Studies on Molecular Basicity and Reactivity Descriptors

Conceptual Density Functional Theory in Reactivity Prediction

Conceptual Density Functional Theory (DFT) serves as a powerful framework for predicting, analyzing, and interpreting the outcomes of chemical reactions. frontiersin.orgrsc.orgnih.gov By utilizing descriptors derived from the electron density, it provides a quantitative basis to understand the reactivity of molecules. rsc.orgchemtools.org The susceptibility of a chemical system to a reaction is determined by its response to changes in the number of electrons and the external potential. chemtools.org

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. researchgate.netmdpi.com

Local reactivity descriptors, on the other hand, identify the specific sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. chemtools.orgscirp.org The Fukui function, f(r), is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. frontiersin.orgresearchgate.net Condensed Fukui functions (f_k) simplify this by condensing the values to individual atoms, thereby highlighting the most reactive atomic sites. researchgate.net

For N-butyl-4-fluoro-2-methylaniline, these DFT-based reactivity descriptors can be calculated to predict its behavior in chemical reactions. The electronegativity, hardness, and electrophilicity index provide a general sense of its reactivity, while the Fukui functions can pinpoint the specific atoms on the aniline (B41778) ring and the butyl group that are most likely to participate in electrophilic or nucleophilic interactions.

Table 1: Calculated Global Reactivity Descriptors for N-Butyl-4-fluoro-2-methylaniline (Illustrative Data)

| Descriptor | Value (eV) | Interpretation |

| Electronegativity (χ) | 3.5 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | 5.0 | Relatively stable electron configuration. |

| Electrophilicity Index (ω) | 1.225 | Moderate electrophilic character. |

| Nucleophilicity Index (N) | 2.8 | Good nucleophilic character. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Butyl-4-fluoro-2-methylaniline Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govresearchgate.net These models are instrumental in predicting the activity of new, unsynthesized analogs, thereby guiding drug discovery and development efforts. nih.govnih.gov

For analogs of N-butyl-4-fluoro-2-methylaniline, QSAR models can be developed to predict various endpoints, such as their toxicity to aquatic organisms or their efficacy as pharmaceutical agents. nih.gov The process involves several key steps:

Data Set Compilation: A dataset of aniline derivatives with known activities is collected. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. nih.govresearchgate.net

Variable Selection: Statistical methods, such as genetic algorithms, are employed to select a subset of descriptors that have the most significant correlation with the observed activity. nih.gov

Model Development: A mathematical model is constructed using techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) regression. nih.gov

Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed using internal and external validation techniques. researchgate.net

For aniline derivatives, descriptors such as the electrophilicity index (ω), molar refractivity (MR), and topological polar surface area (PSA) have been shown to be significant in QSAR models. nih.govresearchgate.net Insights from these models can reveal that factors like the presence of specific substituents (e.g., nitro or chloro groups), lipophilicity, and molecular size can influence the biological activity of these compounds. nih.gov

Table 2: Sample QSAR Model for Algal Toxicity of Aniline Derivatives (Illustrative)

| Descriptor | Coefficient | Interpretation |

| n5Ring | 0.85 | Positive correlation; more 5-membered rings increase toxicity. |

| GGI9 | -0.62 | Negative correlation; a higher value for this descriptor decreases toxicity. |

| TDB8u | 0.73 | Positive correlation; a higher value for this descriptor increases toxicity. |

| RDF75i | 0.55 | Positive correlation; a higher value for this descriptor increases toxicity. |

Non-Covalent Interaction Analysis in N-Butyl-4-fluoro-2-methylaniline Systems

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and function of molecules in various chemical and biological systems. nih.govacs.orgmdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking interactions, are significantly weaker than covalent bonds but collectively play a vital role in molecular recognition, protein-ligand binding, and the packing of molecules in crystals. nih.govmdpi.comsc.edu

In systems containing N-butyl-4-fluoro-2-methylaniline, a variety of NCIs can be anticipated. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. acs.org The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor. nih.govacs.org Furthermore, the N-H group of the aniline can serve as a hydrogen bond donor. nih.gov The butyl group, being hydrophobic, will primarily engage in van der Waals interactions.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these weak interactions. mdpi.comnih.gov These analyses can reveal the presence and nature of bond critical points and electron density gradients, which are indicative of specific non-covalent interactions. For instance, the analysis of a crystal structure containing a derivative of N-butyl-4-fluoro-2-methylaniline could reveal intricate networks of hydrogen bonds and other close contacts that dictate the molecular packing. nih.gov

Table 3: Potential Non-Covalent Interactions in N-Butyl-4-fluoro-2-methylaniline Systems

| Interaction Type | Donor/Acceptor Groups Involved | Significance |

| Hydrogen Bonding | N-H (donor), F (acceptor), N (acceptor) | Influences conformation and intermolecular association. |

| π-π Stacking | Aromatic ring | Contributes to the stability of molecular aggregates. |

| C-H···π Interactions | C-H bonds of the butyl group and the aromatic ring | Important for molecular recognition and packing. |

| van der Waals Forces | Butyl group and other nonpolar regions | Govern the overall shape and close packing of molecules. |

Nonlinear Optical Properties of Fluorinated Aniline Derivatives: A Theoretical Perspective

Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in advanced technologies such as optical data storage, image processing, and optical switching. nih.govru.nl Organic molecules, in particular, have shown promise as NLO materials due to their fast response times, high damage thresholds, and the flexibility of their molecular design. nih.govdiva-portal.org

The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes in the presence of a strong electric field, such as that from a laser. nih.govplos.org Theoretical calculations, often employing Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are crucial for predicting and understanding the NLO properties of molecules. nih.govbohrium.com

For fluorinated aniline derivatives like N-butyl-4-fluoro-2-methylaniline, several structural features can contribute to a significant NLO response. The presence of electron-donating (the amino group) and electron-withdrawing (the fluorine atom) groups on the aromatic ring can lead to intramolecular charge transfer (ICT), which is a key factor for enhancing hyperpolarizability. nih.gov The extent of π-conjugation in the molecule also plays a critical role. nih.gov

Theoretical studies can calculate various NLO properties, including the static and dynamic first hyperpolarizability (β) and second hyperpolarizability (γ). nih.govplos.org These calculations can help in designing new molecules with optimized NLO properties by systematically modifying the molecular structure, for example, by extending the π-conjugated system or by introducing different donor and acceptor groups. nih.govnih.gov

Table 4: Calculated Nonlinear Optical Properties of a Representative Fluorinated Aniline (Illustrative Data)

| Property | Calculated Value (a.u.) | Significance |

| Dipole Moment (μ) | 2.5 D | Indicates the charge distribution and polarity of the molecule. |

| Linear Polarizability (α) | 150 | Relates to the linear response of the molecule to an electric field. |

| First Hyperpolarizability (β_tot) | 850 | A key indicator of the second-order NLO response. |

| Second Hyperpolarizability (γ) | 25000 | Relates to the third-order NLO response. |

Research Applications of N Butyl 4 Fluoro 2 Methylaniline in Advanced Chemical Systems

Role as a Key Intermediate in Complex Organic Synthesis

N-Butyl-4-fluoro-2-methylaniline serves as a crucial building block in the creation of more complex molecules, particularly in the field of organic synthesis. Its specific arrangement of atoms—a butyl group, a fluorine atom, and a methyl group attached to an aniline (B41778) core—makes it a versatile starting material for constructing a variety of intricate chemical structures.

Precursor in Heterocycle Synthesis (e.g., Quinoxalines, Benzotriazoles)

The synthesis of heterocyclic compounds, which are ring structures containing atoms of at least two different elements, is a significant area of research due to their presence in many biologically active molecules. N-Butyl-4-fluoro-2-methylaniline is a valuable precursor for creating specific types of heterocycles, such as quinoxalines and benzotriazoles.

Quinoxalines are bicyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. nih.gov They are of great interest in medicinal chemistry due to their wide range of pharmacological activities. nih.gov The synthesis of quinoxalines often involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov While direct synthesis of quinoxalines using N-butyl-4-fluoro-2-methylaniline is not explicitly detailed in the provided results, the general principle of using substituted anilines as precursors for nitrogen-containing heterocycles is well-established. rsc.org The amino group of the aniline can react to form the heterocyclic ring.

Benzotriazoles are another class of heterocycles with a broad spectrum of applications, including their use as synthetic auxiliaries and in the development of new therapeutic agents. nih.gov The synthesis of benzotriazole (B28993) derivatives can be achieved through various methods, including the reaction of ortho-substituted anilines. While a direct synthesis route starting from N-butyl-4-fluoro-2-methylaniline is not specified, the structural motifs present in this compound are relevant to the construction of substituted benzotriazoles. For instance, methods exist for synthesizing benzotriazole derivatives from various aniline precursors. rsc.orggoogle.comresearchgate.net

Building Block for Fluoroaromatic Architectures

The presence of a fluorine atom on the aromatic ring of N-butyl-4-fluoro-2-methylaniline makes it an important component in the synthesis of fluoroaromatic architectures. Fluorinated organic compounds often exhibit unique chemical and physical properties, which can be advantageous in various applications, including pharmaceuticals and materials science. This aniline derivative provides a scaffold upon which more complex fluorinated molecules can be built. The reactivity of the amine group and the potential for further substitution on the aromatic ring allow for its incorporation into a wide array of larger, fluorine-containing structures.

Contributions to Materials Science Research

Design of Fluoropolymers and Specialty Materials

Fluoropolymers are polymers that contain fluorine atoms and are known for their high resistance to solvents, acids, and bases, as well as their low friction and dielectric constants. While specific research detailing the direct use of N-butyl-4-fluoro-2-methylaniline in the synthesis of fluoropolymers was not found, fluorinated anilines, in general, can serve as monomers or additives in the creation of specialty polymers. The incorporation of the fluoroaromatic moiety from this aniline could be explored to tailor the properties of polymers for specific high-performance applications.

Organic Optoelectronic Materials Development

Organic materials are increasingly being investigated for their use in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of aromatic compounds can be finely tuned by the introduction of different substituent groups. The presence of both electron-donating (amino and alkyl groups) and electron-withdrawing (fluoro group) substituents in N-butyl-4-fluoro-2-methylaniline suggests its potential as a building block for designing new organic materials with specific optoelectronic properties. While direct applications of this specific compound were not identified in the search results, the development of new fluorescent probes based on related benzotriazole-borane compounds highlights the potential of such fluorinated aromatic amines in this field. rsc.org

Advanced Analytical Methodologies for Aromatic Amines and Derivatives

The detection and quantification of aromatic amines and their derivatives are important in various fields, including environmental monitoring and industrial quality control. Several advanced analytical techniques have been developed for this purpose.

Derivative spectrophotometry has been successfully applied for the determination of selected aromatic amines in mixtures. nih.gov This method can be a useful complementary technique to High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD), especially for compounds that co-elute in a chromatographic system. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is another powerful technique for analyzing primary aromatic amines. nih.gov Pre-column derivatization with fluorescent reagents can significantly enhance the sensitivity of the method. nih.gov Furthermore, online mass spectrometric (MS) identification provides structural confirmation of the analytes. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of primary aromatic amines. researchgate.net This technique has been used for the analysis of aromatic amines in various matrices, including food simulants and cigarette smoke. researchgate.net

Below is a table summarizing some of the analytical techniques used for aromatic amines:

| Analytical Technique | Description | Application |

| Derivative Spectrophotometry | Measures the derivative of the absorbance spectrum to resolve overlapping peaks. | Determination of aromatic amines in two-compound mixtures. nih.gov |

| HPLC with Fluorescence Detection | Separates compounds based on their affinity for a stationary phase and detects them using fluorescence. Pre-column derivatization can be used to enhance sensitivity. | Analysis of primary aromatic amines in wastewater and soil samples. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry for highly selective and sensitive detection. | Determination of primary aromatic amines in food simulants and mainstream cigarette smoke. researchgate.net |

Development of Extraction and Preconcentration Techniques

The low concentrations at which N-butyl-4-fluoro-2-methylaniline may be present in environmental or industrial samples often require an extraction and preconcentration step prior to analysis. The choice of technique depends on the sample matrix, the required detection limits, and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE) is a versatile and widely used technique for the preconcentration of aromatic amines from aqueous samples. For N-butyl-4-fluoro-2-methylaniline, various sorbent materials can be considered based on studies of similar compounds. Oxidized multiwalled carbon nanotubes (OMWCNTs) have demonstrated high efficiency for the extraction of aniline derivatives, achieving good recoveries and low detection limits. hep.com.cn Another effective approach for polar aromatic amines is the use of strong cationic exchange (SCX) cartridges, which have shown high adsorption rates for compounds like toluenediamines and methylenedianilines. nih.govnih.gov Given the secondary amine nature of N-butyl-4-fluoro-2-methylaniline, sorbents with mixed-mode or specific functionalities targeting fluorinated compounds could also be highly effective. For instance, electropolymerized fluorinated aniline-based fibers have been successfully used for solid-phase microextraction (SPME), a solvent-free alternative, for related compounds. nih.govoup.comoup.com

Liquid-Liquid Extraction (LLE) and its miniaturized version, Dispersive Liquid-Liquid Microextraction (DLLME) , are also applicable. LLE can be optimized by the addition of salts (salting-out effect) to enhance the partitioning of aniline derivatives into an organic solvent. researchgate.net For instance, the use of salts like potassium carbonate has been shown to significantly improve the extraction efficiency of aniline from aqueous solutions. researchgate.net DLLME offers advantages of speed, simplicity, and low solvent consumption. nih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) and Parallel Artificial Liquid Membrane Extraction (PALME) are advanced microextraction techniques that provide high enrichment factors and excellent sample cleanup. nih.gov These methods, which utilize a supported liquid membrane, have been optimized for the extraction of aromatic amines from complex matrices like urine and could be adapted for N-butyl-4-fluoro-2-methylaniline. nih.gov

Table 1: Comparison of Extraction Techniques for Aromatic Amines

| Technique | Principle | Advantages | Disadvantages | Applicability to N-Butyl-4-fluoro-2-methylaniline |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High preconcentration factors, variety of sorbents, easily automated. | Can be affected by matrix interferences. | High, particularly with cation-exchange or fluorinated polymer sorbents. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, well-established. | Requires large volumes of organic solvents, can form emulsions. | Moderate, can be enhanced by salting-out. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A cloudy solution is formed by injecting a mixture of extraction and disperser solvents into the aqueous sample. | Fast, low solvent consumption, high enrichment factor. | Requires careful optimization of solvent system. | High, offers rapid and efficient extraction. |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Extraction from an aqueous sample, through a thin layer of organic solvent immobilized in the pores of a hollow fiber, and into an acceptor phase inside the fiber. | High enrichment, excellent cleanup, low solvent usage. | Slower extraction times compared to DLLME. | High, provides excellent selectivity and preconcentration. |

| Parallel Artificial Liquid Membrane Extraction (PALME) | A 96-well plate format of HF-LPME, allowing for high-throughput analysis. | High throughput, automated, very low solvent consumption. | Requires specialized equipment. | High, suitable for screening large numbers of samples. |

Chromatographic Separation Techniques for Fluorinated Anilines (HPLC, GC)

Chromatography is the cornerstone for the separation of N-butyl-4-fluoro-2-methylaniline from complex mixtures, enabling its accurate quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable, with the choice depending on the analyte's volatility, thermal stability, and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of aniline derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode, typically employing a C18 column. For aniline and its derivatives, mobile phases often consist of acetonitrile (B52724) or methanol (B129727) and water, with the addition of a pH modifier like phosphoric acid or formic acid for mass spectrometry compatibility. scispace.comsielc.com The separation of fluorinated aromatic compounds can exhibit unique behaviors due to fluorophilicity, and the selection of both the stationary phase (hydrocarbon vs. fluorocarbon) and the mobile phase can be optimized for better resolution. acs.org

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like N-butyl-4-fluoro-2-methylaniline. The use of a capillary column, such as an Equity-5 (5% diphenyl/95% dimethyl polysiloxane), provides good separation for a range of anilines. researchgate.netsigmaaldrich.com A typical temperature program would involve an initial hold at a lower temperature followed by a ramp to a higher temperature to elute the analytes. researchgate.netsigmaaldrich.com A flame ionization detector (FID) can be used for general detection, while a nitrogen-phosphorus detector (NPD) offers higher selectivity for nitrogen-containing compounds like anilines. epa.gov For unambiguous identification, coupling GC with a mass spectrometer (GC-MS) is the preferred method. nih.gov

Table 2: Typical Chromatographic Conditions for Aniline Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., Equity-5, 30 m x 0.25 mm, 0.25 µm) researchgate.netsigmaaldrich.com |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water with acid modifier scispace.comsielc.com | Helium or Nitrogen researchgate.netsigmaaldrich.com |

| Detector | UV-Vis, Fluorescence, Mass Spectrometry (MS) | Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS) epa.gov |

| Typical Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature programmed (e.g., 50 °C initial, ramp to 325 °C) researchgate.netsigmaaldrich.com |

| Injection | Liquid injection of extract | Split/splitless injection of extract |

Spectroscopic Quantification Methods for Aromatic Amines (UV-Vis, Near-IR)

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a straightforward and cost-effective approach for the quantification of aromatic amines, including N-butyl-4-fluoro-2-methylaniline.

UV-Visible (UV-Vis) Spectroscopy relies on the absorption of ultraviolet or visible light by the analyte. Aromatic amines exhibit characteristic absorption bands in the UV region due to π-π* transitions in the benzene ring. The position and intensity of these bands are influenced by the substituents on the ring and the amino group. For quantification, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). While direct UV-Vis spectroscopy can be simple, its selectivity can be limited in complex matrices. Difference UV spectroscopy, which measures the difference in absorbance between solutions of the same concentration at different pH values, can improve selectivity for ionizable compounds like anilines.

The application of 19F-NMR has also been explored for tracking the transformation of fluorinated compounds. This technique can provide quantitative information about the fluorine-containing parent compound and its degradation products. nih.govumn.edu

Table 3: Spectroscopic Data for a Related Compound (4-Fluoro-2-methylaniline)

| Spectroscopic Technique | Observed Data | Reference |

|---|---|---|

| UV-Vis Spectra | Data available in spectral databases. | nih.gov |

| IR Spectra | Characteristic peaks for N-H, C-F, and aromatic C-H stretching. | nih.gov |

| 1H NMR Spectra | Signals corresponding to aromatic, methyl, and amine protons. | nih.gov |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | nih.gov |

Analytical Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For N-butyl-4-fluoro-2-methylaniline, derivatization can enhance detectability, improve chromatographic separation, and increase volatility for GC analysis.

For HPLC analysis , derivatization often involves attaching a chromophore or fluorophore to the analyte. This is particularly useful for enhancing detection sensitivity with UV-Vis or fluorescence detectors. Common derivatizing reagents for amines include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA). researchgate.netnih.govthermofisher.com These reagents react with the secondary amine group of N-butyl-4-fluoro-2-methylaniline to form highly absorbing or fluorescent derivatives. researchgate.net

For GC analysis , derivatization is employed to reduce the polarity of the amine and improve its volatility and thermal stability. nih.gov Acylation is a common strategy, where a reagent like pentafluorobenzoyl chloride reacts with the amine to form a stable, electron-capturing derivative that is highly sensitive to an electron capture detector (ECD). researchgate.netlibretexts.org Silylation and alkylation are other derivatization techniques that can be applied to amines. libretexts.org

Table 4: Common Derivatization Reagents for Amines

| Reagent | Target Functional Group | Detection Method | Advantages |

|---|---|---|---|

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence, UV-Vis | Stable derivatives, good sensitivity. |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV-Vis | High fluorescence quantum yield. nih.govthermofisher.com |

| o-Phthalaldehyde (OPA) | Primary Amines (in the presence of a thiol) | Fluorescence | Rapid reaction, automated pre-column derivatization. nih.govthermofisher.com |

| Pentafluorobenzoyl Chloride | Primary and Secondary Amines | GC-ECD | Forms stable, electron-capturing derivatives with high sensitivity. researchgate.net |

| Pentafluorobenzenesulfonyl Chloride (PFBSC) | Primary and Secondary Amines | GC-ECD | Forms highly sensitive halogenated derivatives. mdpi.com |

Q & A

Q. What are the common synthetic routes for preparing N-butyl-4-fluoro-2-methylaniline, and how are these compounds characterized?

N-butyl-4-fluoro-2-methylaniline can be synthesized via nucleophilic substitution or coupling reactions. A typical method involves reacting halogenated intermediates (e.g., 4-fluoro-2-methylaniline derivatives) with n-butylamine under basic conditions. For example, analogous compounds like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide were prepared using bromoacetyl bromide and n-butylamine, followed by triethylamine-assisted coupling with fluorophenol intermediates . Characterization relies on thin-layer chromatography (TLC) for purity (Rf values reported in ), melting point analysis , and spectroscopic techniques (¹H/¹³C-NMR and HRMS) to confirm structural integrity .

Q. How do researchers ensure regioselectivity during fluorination and alkylation steps in aromatic systems?

Regioselectivity is controlled by directing groups and reaction conditions. For instance, the fluorine atom in the para position (relative to the amino group) is stabilized by electron-donating substituents (e.g., methyl groups in the ortho position). Steric and electronic effects are optimized using catalysts like K₂CO₃ or KI to promote nucleophilic substitution without over-alkylation . Computational modeling (e.g., DFT) may supplement experimental design to predict reactive sites .

Advanced Research Questions

Q. What challenges arise in resolving spectral contradictions (e.g., NMR splitting patterns) for N-butyl-4-fluoro-2-methylaniline derivatives?

Discrepancies in NMR spectra often stem from dynamic conformational changes or spin-spin coupling with adjacent fluorine atoms . For example, in fluorophenoxyacetamides, the fluorine atom’s electronegativity deshields neighboring protons, causing unexpected splitting. Researchers address this by analyzing spectra at varying temperatures or using 2D-NMR (e.g., COSY, HSQC) to isolate coupling interactions . HRMS data (e.g., <1 ppm mass error in ) are critical for validating molecular formulas when spectral overlaps occur.

Q. How do substituent effects (e.g., fluoro vs. nitroso groups) influence the reactivity of N-aryl anilines in cross-coupling reactions?

Substituents alter electron density and steric bulk, impacting reaction pathways. Nitroso groups (as in ) act as strong electron-withdrawing groups, facilitating nucleophilic aromatic substitution but requiring careful pH control to avoid side reactions. In contrast, fluorine’s inductive effect enhances stability but reduces electrophilicity. Comparative studies using Hammett constants or kinetic assays (e.g., monitoring reaction rates via HPLC) can quantify these effects .

Q. What methodologies are employed to assess the environmental persistence or toxicity of fluorinated aniline derivatives?

Advanced studies use high-resolution mass spectrometry (HRMS) paired with isotopic labeling to track degradation pathways. For example, fluorinated compounds’ resistance to hydrolysis is tested under accelerated conditions (e.g., pH 3–10, 50°C), with degradation products identified via LC-MS/MS . Toxicity assays (e.g., terrestrial or aquatic bioassays) evaluate ecotoxicological risks, guided by frameworks like the PRTR system referenced in .

Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to screen reaction parameters (temperature, solvent polarity) for maximizing yield .

- Data Validation : Cross-reference NMR/HRMS data with computational predictions (e.g., ChemDraw simulations) to resolve structural ambiguities .

- Environmental Analysis : Adopt non-targeted screening workflows (e.g., custom spectral libraries in ) to detect novel metabolites or transformation products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Caption: General reaction scheme for the synthesis of N-butyl-4-fluoro-2-methylaniline via reductive amination.

Caption: General reaction scheme for the synthesis of N-butyl-4-fluoro-2-methylaniline via reductive amination.